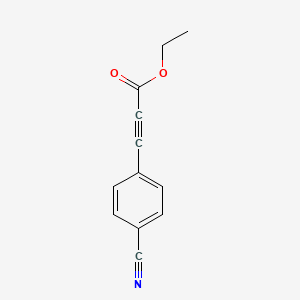

Ethyl 3-(4-cyanophenyl)propynoate

Número de catálogo B8332283

Peso molecular: 199.20 g/mol

Clave InChI: IJCXWXPSKQWCBV-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US06569600B2

Procedure details

3.65 g of p-iodobenzonitrile, 6.25 g of ethyl propiolate, 220 mg of dichlorobis(triphenylphosphine)palladium, 120 mg CuI, and 4.42 g potassium carbonate were combined in a round-bottom flask along with 50 mL freshly distilled THF. This mixture was refluxed while magnetically stirring for 4 hrs. THF was then removed in vacuo. The reaction mixture was extracted with CH2Cl2 (2×150 mL). The combined organic layers were washed with H2O (2×100 mL) and brine (1×100 mL), dried over MgSO4, and concentrated to give a brown/black oily solid as a crude product. Purification by automated flash chromatography (silica gel, ethyl acetate/hexanes) gave the intermediate product ethyl (4-cyano)phenylpropiolate as a white solid in 45% yield. This intermediate product was analyzed by 1HNMR (CDCl3) δ1.36 (t, 3 H, J=7.2 Hz), 4.31 (q, 2 H, J=7.2 Hz), 7.67 (s, 4 H).

Name

CuI

Quantity

120 mg

Type

catalyst

Reaction Step One

Yield

45%

Identifiers

|

REACTION_CXSMILES

|

I[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[C:10]([O:14][CH2:15][CH3:16])(=[O:13])[C:11]#[CH:12].C(=O)([O-])[O-].[K+].[K+]>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I.C1COCC1>[C:6]([C:5]1[CH:8]=[CH:9][C:2]([C:12]#[C:11][C:10]([O:14][CH2:15][CH3:16])=[O:13])=[CH:3][CH:4]=1)#[N:7] |f:2.3.4,^1:25,44|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

3.65 g

|

|

Type

|

reactant

|

|

Smiles

|

IC1=CC=C(C#N)C=C1

|

|

Name

|

|

|

Quantity

|

6.25 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C#C)(=O)OCC

|

|

Name

|

|

|

Quantity

|

4.42 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

|

Name

|

|

|

Quantity

|

220 mg

|

|

Type

|

catalyst

|

|

Smiles

|

Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

|

|

Name

|

CuI

|

|

Quantity

|

120 mg

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]I

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while magnetically stirring for 4 hrs

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

This mixture was refluxed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

THF was then removed in vacuo

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The reaction mixture was extracted with CH2Cl2 (2×150 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic layers were washed with H2O (2×100 mL) and brine (1×100 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over MgSO4

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a brown/black oily solid as a crude product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purification by automated flash chromatography (silica gel, ethyl acetate/hexanes)

|

Outcomes

Product

Details

Reaction Time |

4 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(#N)C1=CC=C(C=C1)C#CC(=O)OCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 45% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |